molecular formula C21H18N2O7 B14214961 3-Isoxazolecarboxylic acid,4-amino-5-[3-[(1E)-3-[3-hydroxy-2-(methoxycarbonyl)phenoxy]-1-propen-1-yl]phenyl]-

3-Isoxazolecarboxylic acid,4-amino-5-[3-[(1E)-3-[3-hydroxy-2-(methoxycarbonyl)phenoxy]-1-propen-1-yl]phenyl]-

Cat. No.: B14214961
M. Wt: 410.4 g/mol
InChI Key: YTVRHCPRVOWGNG-GQCTYLIASA-N
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Description

3-Isoxazolecarboxylic acid, 4-amino-5-[3-[(1E)-3-[3-hydroxy-2-(methoxycarbonyl)phenoxy]-1-propen-1-yl]phenyl]- is a complex organic compound with the molecular formula C21H18N2O7 and a molecular weight of 410.4 g/mol. This compound is part of the isoxazole family, which is known for its diverse biological activities and applications in medicinal chemistry.

Preparation Methods

The synthesis of 3-Isoxazolecarboxylic acid, 4-amino-5-[3-[(1E)-3-[3-hydroxy-2-(methoxycarbonyl)phenoxy]-1-propen-1-yl]phenyl]- typically involves multi-step organic reactions. One common method includes the cyclization of N,O-diBoc-protected β-keto hydroxamic acids to form 5-substituted 3-isoxazolols . This process is mediated by hydrochloric acid and avoids the formation of any 5-isoxazolone byproduct. The N,O-diBoc-protected β-keto hydroxamic acids are obtained through a versatile three-step procedure from carboxylic acid derivatives .

Chemical Reactions Analysis

3-Isoxazolecarboxylic acid, 4-amino-5-[3-[(1E)-3-[3-hydroxy-2-(methoxycarbonyl)phenoxy]-1-propen-1-yl]phenyl]- undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include Cu(I) or Ru(II) catalysts for (3 + 2) cycloaddition reactions . The major products formed from these reactions depend on the specific conditions and reagents used, but they often include functionalized isoxazole derivatives with significant biological activities .

Scientific Research Applications

This compound has a wide range of scientific research applications. In chemistry, it is used as a building block for the synthesis of more complex molecules. In biology and medicine, it is studied for its potential therapeutic properties, including anticancer and antimicrobial activities . In industry, it is used in the development of new materials and as a catalyst in various chemical reactions .

Mechanism of Action

The mechanism of action of 3-Isoxazolecarboxylic acid, 4-amino-5-[3-[(1E)-3-[3-hydroxy-2-(methoxycarbonyl)phenoxy]-1-propen-1-yl]phenyl]- involves its interaction with specific molecular targets and pathways. The compound’s effects are mediated through its ability to bind to and modulate the activity of enzymes and receptors involved in various biological processes. The exact molecular targets and pathways can vary depending on the specific application and context of use .

Comparison with Similar Compounds

Similar compounds to 3-Isoxazolecarboxylic acid, 4-amino-5-[3-[(1E)-3-[3-hydroxy-2-(methoxycarbonyl)phenoxy]-1-propen-1-yl]phenyl]- include 5-Amino-3-methyl-4-isoxazolecarboxylic acid and Isoxazole-3-carboxylic acid . These compounds share the isoxazole core structure but differ in their substituents and functional groups. The unique combination of functional groups in 3-Isoxazolecarboxylic acid, 4-amino-5-[3-[(1E)-3-[3-hydroxy-2-(methoxycarbonyl)phenoxy]-1-propen-1-yl]phenyl]- contributes to its distinct chemical properties and biological activities.

Properties

Molecular Formula

C21H18N2O7

Molecular Weight

410.4 g/mol

IUPAC Name

4-amino-5-[3-[(E)-3-(3-hydroxy-2-methoxycarbonylphenoxy)prop-1-enyl]phenyl]-1,2-oxazole-3-carboxylic acid

InChI

InChI=1S/C21H18N2O7/c1-28-21(27)16-14(24)8-3-9-15(16)29-10-4-6-12-5-2-7-13(11-12)19-17(22)18(20(25)26)23-30-19/h2-9,11,24H,10,22H2,1H3,(H,25,26)/b6-4+

InChI Key

YTVRHCPRVOWGNG-GQCTYLIASA-N

Isomeric SMILES

COC(=O)C1=C(C=CC=C1OC/C=C/C2=CC(=CC=C2)C3=C(C(=NO3)C(=O)O)N)O

Canonical SMILES

COC(=O)C1=C(C=CC=C1OCC=CC2=CC(=CC=C2)C3=C(C(=NO3)C(=O)O)N)O

Origin of Product

United States

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